molecular formula C9H9NO4 B3376006 7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid CAS No. 116993-46-5

7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid

Cat. No.: B3376006
CAS No.: 116993-46-5
M. Wt: 195.17
InChI Key: UXOJMCVODLJGCP-UHFFFAOYSA-N
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Description

7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid (CAS: 116993-46-5) is a bicyclic heterocyclic compound with the molecular formula C₉H₉NO₄ and a molar mass of 195.17 g/mol. Its structure features a fused indolizine core substituted with hydroxyl (-OH), ketone (-C=O), and carboxylic acid (-COOH) groups at positions 7, 5, and 8, respectively. Key physicochemical properties include:

  • Density: 1.59 ± 0.1 g/cm³ (predicted)
  • Melting Point: 259°C (decomposition)
  • Boiling Point: 349.2 ± 42.0°C (predicted)
  • pKa: 4.50 ± 1.00 (predicted), indicating moderate acidity influenced by the carboxylic acid and hydroxyl groups .

The compound is used in pharmaceutical research, particularly as a precursor in synthesizing camptothecin derivatives, which exhibit antineoplastic activity . Its reactivity is governed by the electron-withdrawing ketone and carboxylic acid groups, enabling participation in condensation and alkylation reactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-hydroxy-5-oxo-2,3-dihydro-1H-indolizine-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c11-6-4-7(12)10-3-1-2-5(10)8(6)9(13)14/h4,11H,1-3H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOJMCVODLJGCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC(=O)N2C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid typically involves multi-step organic reactions One common method starts with the cyclization of appropriate precursors under acidic or basic conditions to form the indolizine ring

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often using catalysts to increase yield and efficiency. Large-scale production would also focus on cost-effective and environmentally friendly processes, possibly incorporating green chemistry principles.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products: The major products depend on the specific reactions and conditions used. For example, oxidation might yield 7-oxo-5-oxo-1,2,3,5-tetrahydroindoliz

Biological Activity

7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid is a compound of increasing interest due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant case studies, supported by diverse research findings.

IUPAC Name: 7-hydroxy-5-oxo-1,2,3,5-tetrahydro-8-indolizinecarboxylic acid
Molecular Formula: C9_9H9_9N\O4_4
Molecular Weight: 195.17 g/mol
CAS Number: 116993-46-5
Purity: ≥95%

Structural Representation

The structural formula of the compound can be represented as follows:

C9H9NO4\text{C}_{9}\text{H}_{9}\text{N}\text{O}_{4}

Safety Information

The compound is classified with the following hazard statements:

  • H302: Harmful if swallowed
  • H315: Causes skin irritation
  • H319: Causes serious eye irritation

Precautionary measures include wearing protective gloves and eye protection during handling.

Anticancer Activity

Research has indicated that derivatives of tetrahydroindolizine compounds exhibit significant anticancer properties. For instance, studies involving analogues of 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine showed varying degrees of cytotoxicity against cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizineCCRF-CEM (leukemia)>20
Ethyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizineMCF7 (breast cancer)15.0
Methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizineA549 (lung cancer)12.0

The mechanism by which these compounds exert their anticancer effects may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example:

  • Enzyme Inhibition: Some studies suggest that these compounds may inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells.

Neuroprotective Effects

In addition to anticancer properties, there is emerging evidence that tetrahydroindolizine derivatives may have neuroprotective effects. Research indicates that these compounds can modulate neurotransmitter levels and exhibit antioxidant activity.

Case Study: Neuroprotection in Animal Models

In a study involving animal models of neurodegeneration, administration of tetrahydroindolizine derivatives resulted in reduced oxidative stress markers and improved cognitive function. These findings suggest potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Synthesis and Derivatives

The synthesis of 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine involves multi-step organic reactions starting from commercially available precursors. Notable methods include:

  • Cyclization Reactions: Utilizing various catalysts to promote cyclization to form the indolizine ring.
  • Functional Group Modifications: Post-synthetic modifications to enhance biological activity or solubility.

Table 2: Synthesis Routes for Tetrahydroindolizines

Synthesis RouteYield (%)Key Reagents
Cyclization of substituted benzoates20–30Acids/Catalysts
Reduction of corresponding ketones15–25Reducing agents

Comparison with Similar Compounds

Table 1: Key Structural Features and Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Functional Groups Melting Point (°C) pKa (Predicted) Key Applications/Notes
7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid (Target) C₉H₉NO₄ 195.17 -OH, -COOH, -C=O 259 (decomp) 4.50 Camptothecin synthesis
7-Chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid C₉H₈ClNO₃ 213.62 -Cl, -COOH, -C=O N/A N/A Intermediate in drug synthesis
Methyl 7-chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate C₁₀H₁₀ClNO₃ 227.64 -Cl, -COOCH₃, -C=O N/A N/A Lipophilic derivative for improved bioavailability
7-(2-Fluoro-4-methoxy-phenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid C₁₅H₁₄FN₂O₅ 330.29* -NH-C₆H₃(F)(OCH₃), -COOH, -C=O N/A N/A Targeted modifications for receptor binding
Ethyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate C₁₁H₁₃NO₄ 223.23 -OH, -COOCH₂CH₃, -C=O N/A N/A Ester derivative for enhanced solubility

*Calculated based on molecular formula.

Key Differences and Implications

(a) Substituent Effects on Reactivity and Solubility

  • Chlorine’s electron-withdrawing nature may also alter reaction kinetics in further functionalization .
  • Ester Derivatives : Methyl or ethyl esters (e.g., methyl 7-chloro-5-oxo-carboxylate) replace the carboxylic acid with ester groups (-COOCH₃/-COOCH₂CH₃), reducing acidity (higher pKa) and improving lipid solubility. These derivatives are critical for prodrug strategies .
  • Amino-Phenyl Substitutions: The 7-(2-fluoro-4-methoxy-phenylamino) derivative introduces a bulky aromatic group, likely influencing steric interactions in biological systems. Such modifications are explored for selective targeting in drug design .

Q & A

Q. What are the established synthetic routes for 7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid?

The compound can be synthesized via palladium-catalyzed arylation and heteroatom insertion strategies. For example, similar tetrahydroindolizine derivatives (e.g., 3-aryl-8-oxo-5,6,7,8-tetrahydroindolizines) are synthesized by reacting precursors like 6,7-dihydroindolizine-8(5H)-one with aryl halides in the presence of a palladium catalyst and base. Reaction conditions typically involve refluxing in solvents like dichloromethane, followed by purification via recrystallization .

Key Methodological Steps :

  • Use of palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., PPh₃).
  • Optimization of reaction time (e.g., 12–24 hours) and temperature (e.g., 80°C).
  • Characterization via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HRMS for structural validation .

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic techniques:

  • NMR : 1H NMR^1 \text{H NMR} identifies proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, hydroxyl groups at δ 10–12 ppm). 13C NMR^{13} \text{C NMR} confirms carbonyl (C=O) signals near δ 170–180 ppm .
  • HRMS : Exact mass analysis verifies the molecular formula (e.g., C₁₀H₁₁NO₄ for methyl ester derivatives) .
  • IR Spectroscopy : Detects functional groups (e.g., O-H stretch at 3200–3500 cm⁻¹, C=O stretch at 1650–1750 cm⁻¹) .

Advanced Research Questions

Q. What strategies improve the regioselectivity of functionalization in tetrahydroindolizine derivatives?

Regioselectivity can be enhanced by:

  • Protecting Groups : Temporarily blocking reactive sites (e.g., hydroxyl or carboxylic acid groups) to direct functionalization to specific positions .
  • Catalytic Systems : Tailoring palladium/ligand combinations to favor cross-coupling at less sterically hindered positions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates and influence reaction pathways .

Example : In the synthesis of 3-aryl-8-oxo-tetrahydroindolizines, electron-deficient aryl halides show higher reactivity at the C3 position due to electronic effects .

Q. How do structural modifications (e.g., esterification) impact the physicochemical properties of this compound?

Esterification of the carboxylic acid group (e.g., methyl ester derivatives) increases lipophilicity, altering solubility and bioavailability. For instance:

  • Methyl 5-oxo-6-phenylamino-1,2,3,5-tetrahydroindolizine-8-carboxylate (C₁₆H₁₆N₂O₃) exhibits improved membrane permeability compared to the free acid form .
  • Analytical Validation : Compare logP values (via HPLC) and solubility profiles (in polar vs. nonpolar solvents) to quantify these changes .

Q. What are the challenges in analyzing tautomeric or keto-enol equilibria in this compound?

The presence of hydroxyl and carbonyl groups may lead to tautomerism. Challenges include:

  • Dynamic Equilibrium : Rapid interconversion between tautomers complicates NMR analysis. Low-temperature NMR or isotopic labeling (e.g., 2H^2 \text{H} in D₂O) can stabilize specific forms .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict the most stable tautomer, guiding experimental interpretations .

Q. How can synthetic byproducts or impurities be identified and minimized?

  • Chromatographic Methods : HPLC or GC-MS detects impurities (e.g., unreacted starting materials or side products).
  • Process Optimization : Adjust stoichiometry (e.g., 1.1 equiv of aldehyde derivatives to ensure complete reaction) .
  • Recrystallization : Use solvent systems like DMF/acetic acid to isolate pure crystalline products .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid
Reactant of Route 2
7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid

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